molecular formula C15H23NO3S B4738477 N-(4-ETHYLCYCLOHEXYL)-4-METHOXYBENZENE-1-SULFONAMIDE

N-(4-ETHYLCYCLOHEXYL)-4-METHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B4738477
M. Wt: 297.4 g/mol
InChI Key: OHKNKKWGIYTCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ETHYLCYCLOHEXYL)-4-METHOXYBENZENE-1-SULFONAMIDE is an organic compound with a complex structure, characterized by the presence of an ethylcyclohexyl group, a methoxybenzene group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYLCYCLOHEXYL)-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-ethylcyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial production to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYLCYCLOHEXYL)-4-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine group.

    Substitution: The methoxy group in the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-ETHYLCYCLOHEXYL)-4-METHOXYBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of N-(4-ETHYLCYCLOHEXYL)-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. Additionally, the compound’s hydrophobic regions can interact with cell membranes, affecting their permeability and function. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ETHYLCYCLOHEXYL)-4-METHOXYBENZENE-1-CARBONAMIDE: Similar structure but with a carbonamide group instead of a sulfonamide group.

    N-(4-ETHYLCYCLOHEXYL)-4-HYDROXYBENZENE-1-SULFONAMIDE: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(4-ETHYLCYCLOHEXYL)-4-METHOXYBENZENE-1-SULFONYL CHLORIDE: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.

Uniqueness

N-(4-ETHYLCYCLOHEXYL)-4-METHOXYBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group provides potential for hydrogen bonding and enzyme inhibition, while the methoxy group offers additional reactivity for further chemical modifications. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-ethylcyclohexyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-3-12-4-6-13(7-5-12)16-20(17,18)15-10-8-14(19-2)9-11-15/h8-13,16H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKNKKWGIYTCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ETHYLCYCLOHEXYL)-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-ETHYLCYCLOHEXYL)-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-ETHYLCYCLOHEXYL)-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-ETHYLCYCLOHEXYL)-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-ETHYLCYCLOHEXYL)-4-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-ETHYLCYCLOHEXYL)-4-METHOXYBENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.